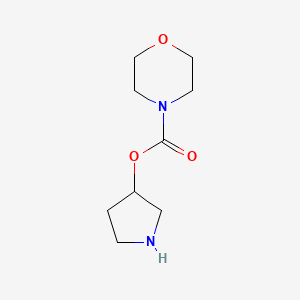

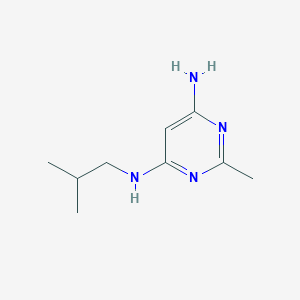

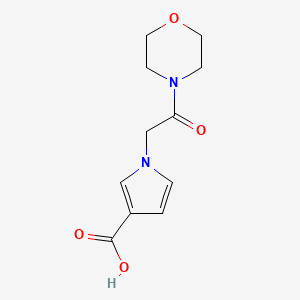

![molecular formula C12H16O2 B1470112 3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol CAS No. 1563503-72-9](/img/structure/B1470112.png)

3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol

説明

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3/b10-7+ . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.26 g/mol . . The compound is stored at 4 degrees Celsius .科学的研究の応用

Synthesis and Characterization

Ultrasound-mediated Synthesis : A study described an efficient ultrasound-mediated, catalyst-free protocol for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives in aqueous ethanol, highlighting the role of methoxymethyl and related substituents in facilitating rapid synthesis with excellent yields. This method emphasizes green chemistry principles, such as avoiding harsh conditions and toxic solvents (Shabalala et al., 2020).

Lipase-catalyzed Resolution : Another application involves the lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives for the asymmetric synthesis of valuable intermediates, showcasing the relevance of such structures in producing enantiomerically pure compounds for pharmaceutical applications (Torre et al., 2006).

Chalcone Derivatives : Research on novel chalcone derivatives, including structural and electronic analyses, highlights the utility of methoxymethyl phenyl compounds in studying intermolecular interactions and the potential for antimicrobial and antifungal applications (Patel et al., 2016).

Physical and Electrolytic Properties

- Electrochemical Studies : Investigations into the effect of methoxymethyl groups on the physical and electrolytic properties of propylene carbonate derivatives reveal insights into how these substituents influence solvent behavior and ionic conductivity, with implications for battery technologies and electrolytic solutions (Nambu et al., 2013).

Enzymatic Resolution and Catalysis

- Lipase Catalysis for Sesquiterpenes : A study demonstrated the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, underscoring the importance of methoxymethyl phenyl compounds as chiral building blocks for the synthesis of natural and unnatural sesquiterpenes, highlighting their significance in the development of bioactive compounds (Shafioul et al., 2012).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

特性

IUPAC Name |

3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUIJSKLVXQCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1COC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 79334790 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

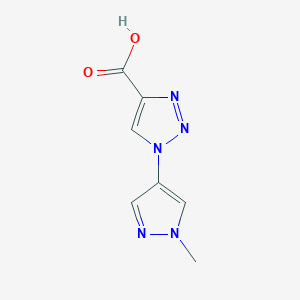

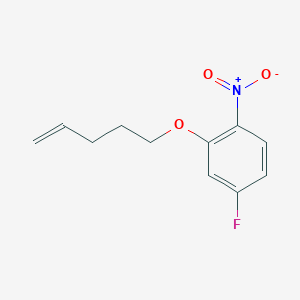

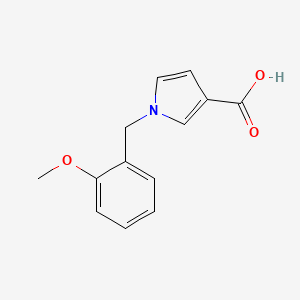

![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)

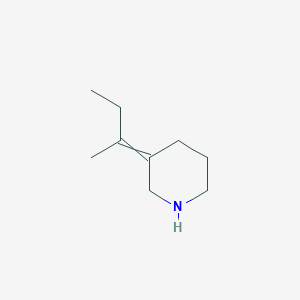

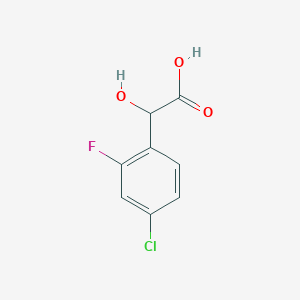

![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)

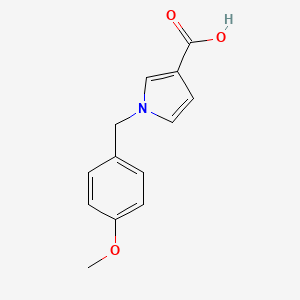

![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)

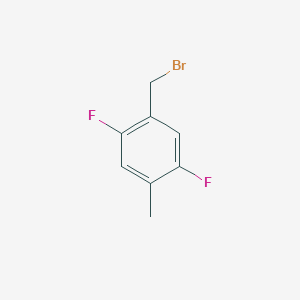

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)